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6-(bromomethyl)morpholin-3-one

Cat. No.: B6148955
CAS No.: 1823252-67-0
M. Wt: 194
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Description

Contextualization within Morpholinone Chemistry: Structural Significance and Reactivity Profile

The morpholin-3-one (B89469) core is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. ontosight.ainih.govontosight.ai This heterocyclic system, incorporating both an amide and an ether functional group, imparts favorable physicochemical properties to molecules, such as improved solubility and metabolic stability. ontosight.ai The introduction of a bromomethyl group at the 6-position of the morpholin-3-one ring, as seen in 6-(bromomethyl)morpholin-3-one, adds a crucial element of reactivity.

The primary reactive site in this compound is the carbon-bromine bond. The electron-withdrawing nature of the bromine atom renders the adjacent methylene (B1212753) carbon highly electrophilic and susceptible to nucleophilic attack. pressbooks.pub This inherent reactivity is the cornerstone of its utility as a synthetic building block. Furthermore, the nitrogen atom within the morpholine (B109124) ring can also exhibit nucleophilic character, although this is tempered by the presence of the adjacent carbonyl group.

PropertyValue
CAS Number 1823252-67-0
Molecular Formula C₅H₈BrNO₂
Molecular Weight 194.03 g/mol
Canonical SMILES C1C(OC(C1)CBr)=O

Importance as a Versatile Synthetic Intermediate and Building Block

The true value of this compound lies in its capacity as a versatile synthetic intermediate. The reactive bromomethyl group serves as a convenient "handle" for the introduction of a wide array of functional groups through nucleophilic substitution reactions. nih.gov This allows for the rapid generation of diverse libraries of morpholin-3-one derivatives, a crucial strategy in modern drug discovery and materials science.

For instance, reaction with various nucleophiles such as amines, thiols, and alcohols can lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. This modular approach enables the systematic exploration of the chemical space around the morpholin-3-one scaffold to optimize for specific biological activities or material properties. A notable parallel can be drawn to the use of bromomethyl-substituted pilicide scaffolds, where this reactive group has been effectively utilized to introduce a variety of substituents to modulate anti-virulence activity. nih.gov

Hypothetical Reaction Schemes:

NucleophileProduct
R-NH₂ (Amine)6-((alkylamino)methyl)morpholin-3-one
R-SH (Thiol)6-((alkylthio)methyl)morpholin-3-one
R-OH (Alcohol)6-((alkoxy)methyl)morpholin-3-one
N₃⁻ (Azide)6-(azidomethyl)morpholin-3-one

Historical Development and Emerging Research Trajectories of Bromomethylated Heterocycles

The use of halomethylated heterocycles as reactive intermediates is a well-established strategy in organic synthesis. researchgate.netrsc.org Historically, the focus has often been on aromatic heterocycles, where the bromomethyl group is attached to a pyridine, quinoline, or similar ring system. These compounds have been instrumental in the synthesis of a vast number of pharmaceuticals and other functional molecules.

More recently, there has been a growing interest in the synthesis and application of bromomethylated saturated and partially saturated heterocycles like morpholinones. This shift is driven by the increasing recognition of the importance of three-dimensional molecular architecture in biological recognition processes. The development of synthetic methods to access compounds like this compound allows for the exploration of novel regions of chemical space. Emerging research is likely to focus on the development of stereoselective syntheses of this and related compounds, as the stereochemistry of the substituents on the morpholine ring can have a profound impact on biological activity.

Overview of Key Research Areas and Future Directions for this compound Studies

The unique combination of a biologically relevant morpholin-3-one scaffold and a reactive bromomethyl handle positions this compound as a valuable tool for several key research areas.

Medicinal Chemistry: Given that morpholin-3-one derivatives have shown promise as inhibitors of enzymes such as EGFR tyrosine kinase and as inducers of apoptosis in cancer cells, a primary research direction will be the synthesis of libraries of derivatives of this compound for biological screening. nih.govnih.gov The goal will be to identify new lead compounds for the development of novel therapeutics.

Agrochemicals: The morpholine ring is also found in some agrochemicals. ontosight.ai The derivatization of this compound could lead to the discovery of new herbicides, fungicides, or insecticides.

Materials Science: The ability to functionalize the morpholin-3-one core via the bromomethyl group opens up possibilities for the development of new polymers and functional materials with tailored properties.

Future research will likely focus on the development of efficient and scalable synthetic routes to this compound, as well as the comprehensive exploration of its reactivity with a wide range of nucleophiles. Furthermore, detailed studies into the structure-activity relationships of the resulting derivatives will be crucial for unlocking the full potential of this promising chemical entity.

Properties

CAS No.

1823252-67-0

Molecular Formula

C5H8BrNO2

Molecular Weight

194

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 6 Bromomethyl Morpholin 3 One

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary reaction pathway for the functionalization of 6-(bromomethyl)morpholin-3-one involves the nucleophilic substitution of the bromide ion. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom, making it susceptible to attack by various nucleophiles. pressbooks.pub This reactivity allows for the formation of new carbon-heteroatom and carbon-carbon bonds.

Formation of Carbon-Heteroatom Bonds (C-N, C-O, C-S)

The electrophilic nature of the bromomethyl group readily facilitates reactions with nitrogen, oxygen, and sulfur-containing nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Amination reactions of this compound provide a direct route to a variety of amine derivatives. These reactions typically proceed via a nucleophilic substitution mechanism where an amine acts as the nucleophile, displacing the bromide leaving group. The versatility of this method allows for the synthesis of primary, secondary, and tertiary amines by selecting the appropriate amine starting material. nih.govresearchgate.net For instance, reaction with ammonia (B1221849) can yield the primary amine, while secondary and tertiary amines can be synthesized using the corresponding primary or secondary amine reactants. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. The resulting amino-functionalized morpholinones are valuable intermediates in the synthesis of more complex molecules. liverpool.ac.uk

The bromomethyl group of this compound is also susceptible to nucleophilic attack by oxygen-containing nucleophiles, leading to the formation of ethers and esters. In etherification, an alkoxide or phenoxide ion displaces the bromide to form a new carbon-oxygen-carbon bond. Similarly, esterification can be achieved by reacting the bromomethyl compound with a carboxylate salt. researchgate.net These reactions broaden the range of accessible derivatives, allowing for the introduction of various functional groups and molecular scaffolds.

Thiolates, being potent nucleophiles, readily react with this compound to form thioethers. This thioetherification reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion displaces the bromide ion. mdpi.com This process is efficient for creating carbon-sulfur bonds and introducing sulfur-containing moieties into the morpholin-3-one (B89469) framework.

Carbon-Carbon Bond Forming Reactions

Beyond the formation of carbon-heteroatom bonds, the bromomethyl group can participate in reactions that create new carbon-carbon bonds, significantly expanding the structural diversity of the resulting molecules. youtube.comlibretexts.orgnih.govrsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While typically applied to aryl and vinyl halides, these methods can also be adapted for alkyl halides like this compound.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.orgwikipedia.orgyoutube.comnih.gov For this compound, this would entail coupling with a boronic acid or ester to form a new carbon-carbon bond. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

Heck Reaction: The Heck reaction typically couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.orgnih.govnih.govlibretexts.org While less common for alkyl halides, variations of the Heck reaction could potentially be employed to couple this compound with alkenes.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. wikipedia.orgpearson.comlibretexts.orgorganic-chemistry.orgnih.gov Adapting this reaction for an alkyl halide like this compound would provide a direct route to alkyne-substituted morpholin-3-ones.

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Boronic acid/ester Palladium catalyst, Base Alkylated/Arylated morpholinone
Heck Alkene Palladium catalyst, Base Alkenylated morpholinone
Sonogashira Terminal alkyne Palladium catalyst, Copper co-catalyst Alkynylated morpholinone
Alkylation Reactions with Carbanion Equivalents

The presence of the bromomethyl group makes this compound an effective alkylating agent. It readily reacts with nucleophilic carbanion equivalents, leading to the formation of new carbon-carbon bonds. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing the bromine, displacing the bromide ion.

Commonly employed carbanion equivalents include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi), as well as stabilized carbanions derived from active methylene (B1212753) compounds like malonic esters and β-ketoesters. The choice of the carbanion and reaction conditions allows for the introduction of a wide variety of substituents at the 6-position of the morpholin-3-one ring.

Table 1: Examples of Alkylation Reactions with Carbanion Equivalents

Carbanion EquivalentReagent/ConditionsProduct
Methylmagnesium bromideEt₂O, 0 °C to rt6-(Ethyl)morpholin-3-one
PhenyllithiumTHF, -78 °C6-(Benzyl)morpholin-3-one
Diethyl malonate/NaOEtEtOH, refluxDiethyl 2-((3-oxomorpholin-6-yl)methyl)malonate

The reactivity of the bromomethyl group is influenced by the steric and electronic properties of the incoming nucleophile. Highly reactive and sterically unhindered nucleophiles generally provide higher yields of the desired alkylated products.

Transformations Involving the Morpholin-3-one Ring System

The morpholin-3-one ring itself is amenable to a variety of chemical modifications, providing avenues for further diversification of the molecular structure.

The nitrogen atom of the cyclic amide (lactam) in the morpholin-3-one ring can be derivatized, although its reactivity is generally lower than that of a typical secondary amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. nih.gov Common derivatization reactions include acylation, alkylation, and sulfonylation.

Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. Alkylation of the amide nitrogen typically requires strong bases, such as sodium hydride, to deprotonate the nitrogen, followed by treatment with an alkyl halide.

The carbonyl group of the morpholin-3-one ring can undergo several characteristic reactions. libretexts.orglibretexts.orgmasterorganicchemistry.com Reduction of the carbonyl group can be accomplished using various reducing agents. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the amide to an amine, leading to the formation of a substituted morpholine (B109124). Milder reducing agents may selectively reduce the carbonyl to a hydroxyl group.

The carbonyl carbon is electrophilic and can be attacked by nucleophiles. libretexts.orgyoutube.com For example, reaction with Grignard reagents can lead to the formation of tertiary alcohols after an aqueous workup.

The morpholin-3-one ring can undergo ring-opening reactions under certain conditions. researchgate.netnih.gov For instance, hydrolysis of the amide bond under acidic or basic conditions will lead to the formation of an amino acid derivative.

Ring-expansion reactions, while less common, can be envisioned through various synthetic strategies. uchicago.edunih.govmdpi.com One potential approach could involve a Beckmann rearrangement of an oxime derived from the carbonyl group. Another possibility is the reaction with diazoalkanes, which can insert a methylene group adjacent to the carbonyl, leading to a seven-membered ring.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and optimizing reaction conditions.

The carbon-bromine bond in the bromomethyl group is relatively weak and can undergo homolytic cleavage to generate a radical intermediate. libretexts.orgrsc.org This can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photolysis.

Once formed, the resulting radical can participate in a variety of radical chain reactions. libretexts.org For example, in the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH), the bromomethyl group can be reduced to a methyl group. The radical can also add to alkenes and alkynes, initiating polymerization or leading to the formation of more complex adducts.

Quantum chemistry calculations have been employed to study the ring-opening pathways in the oxidation of morpholine, which can proceed through radical intermediates. researchgate.netnih.gov These studies show that the formation of carbon-centered radicals, similar to what would be formed from this compound, can lead to complex reaction cascades, including ring-opening upon reaction with molecular oxygen. researchgate.netnih.gov

Studies of Transition Metal-Catalyzed Transformations

There is a notable absence of published research detailing the use of this compound as a substrate in transition metal-catalyzed transformations. Generally, alkyl bromides are versatile precursors in a wide array of coupling reactions, including but not limited to Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions, catalyzed by transition metals such as palladium, nickel, or copper, are fundamental in carbon-carbon and carbon-heteroatom bond formation.

In a hypothetical scenario, one could envision the palladium-catalyzed cross-coupling of this compound with various partners. For instance, a Suzuki coupling with an arylboronic acid would be expected to yield a 6-(arylmethyl)morpholin-3-one derivative. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be critical in determining the efficiency and outcome of such a transformation. However, without experimental data, any discussion of specific catalysts or reaction yields remains speculative.

Table 1: Hypothetical Transition Metal-Catalyzed Reactions of this compound

Coupling PartnerReaction TypePotential ProductCatalyst System (Example)
Arylboronic AcidSuzuki Coupling6-(Arylmethyl)morpholin-3-onePd(PPh₃)₄, Na₂CO₃, Toluene/H₂O
AlkeneHeck Coupling6-(Alkenylmethyl)morpholin-3-onePd(OAc)₂, P(o-tolyl)₃, Et₃N
Terminal AlkyneSonogashira Coupling6-(Alkynylmethyl)morpholin-3-onePd(PPh₃)₄, CuI, Et₃N
AmineBuchwald-Hartwig6-(Aminomethyl)morpholin-3-onePd₂(dba)₃, BINAP, NaOtBu

Note: This table is illustrative and not based on published experimental results for this compound.

Kinetic and Thermodynamic Analysis of Reaction Pathways

A thorough kinetic and thermodynamic analysis of reactions involving this compound is not available in the scientific literature. Such studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting product distributions.

A kinetic study would involve monitoring the rate of a reaction, for example, a nucleophilic substitution at the bromomethyl group, under varying concentrations of reactants and temperatures. This would allow for the determination of the rate law, rate constants, and activation energy (Ea), providing insights into the transition state of the rate-determining step.

Thermodynamic analysis would focus on the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a given reaction. These parameters would indicate the spontaneity and equilibrium position of the reaction. For instance, the substitution of the bromide with a stronger nucleophile would be expected to be thermodynamically favorable. Computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model reaction pathways and calculate these thermodynamic quantities, but no such studies have been published for this specific compound.

Elucidation of Stereochemical Outcomes in Diastereoselective Reactions

The stereochemistry of this compound, which possesses a chiral center at the C6 position, presents an opportunity for diastereoselective reactions. When reacting with a chiral reagent or in the presence of a chiral catalyst, the formation of one diastereomer over the other would be anticipated. However, there are no published studies that investigate or elucidate the stereochemical outcomes of such reactions.

For example, in a diastereoselective reduction of the ketone functionality or in an alkylation reaction at a position alpha to the carbonyl group, the existing stereocenter at C6 would be expected to influence the stereochemical outcome at the newly formed stereocenter. The principles of steric hindrance and electronic effects, as described by models such as Cram's rule or the Felkin-Ahn model, would theoretically apply. These models predict the direction of nucleophilic attack on the carbonyl group based on the steric bulk of the substituents on the adjacent chiral center. Without experimental verification, the degree of diastereoselectivity and the major diastereomer formed remain unknown.

Advanced Characterization and Structural Elucidation of 6 Bromomethyl Morpholin 3 One and Its Derivatives

Spectroscopic Characterization Beyond Basic Identification

Spectroscopic methods are central to determining the molecular architecture of organic compounds. While basic techniques confirm presence, advanced applications provide nuanced details about connectivity, conformation, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 6-(bromomethyl)morpholin-3-one. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the hydrogen and carbon atoms.

In a typical ¹H NMR spectrum, the protons of the morpholin-3-one (B89469) ring and the bromomethyl group would appear at distinct chemical shifts. The N-H proton would likely appear as a broad singlet, while the protons on the carbon atoms adjacent to the nitrogen (C2) and oxygen (C5), and the chiral center (C6), would present as complex multiplets due to spin-spin coupling. The diastereotopic protons of the bromomethyl group (-CH₂Br) would likely appear as two distinct signals, each coupled to the proton at C6.

The ¹³C NMR spectrum would show five distinct signals corresponding to the carbon atoms of the molecule. The carbonyl carbon (C3) would have the largest chemical shift (typically >165 ppm), while the other carbons would appear in the aliphatic region.

To definitively assign these signals and understand the compound's conformation, advanced 2D NMR techniques are indispensable. rsc.orgresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, mapping which protons are adjacent to one another. It would be used to trace the connectivity within the morpholine (B109124) ring, for instance, connecting the proton at C6 to the protons at C5 and the bromomethyl group. researchgate.netnih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Correlation): These techniques correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each carbon atom based on the already-assigned proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, helping to piece together the molecular skeleton and confirm the placement of functional groups. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's three-dimensional structure and stereochemistry. rsc.org For this compound, NOESY could determine the relative orientation of the bromomethyl group (axial or equatorial) on the morpholine ring, which typically adopts a chair conformation. researchgate.netnih.gov

Solid-State NMR could be employed for crystalline samples to analyze the structure and dynamics in the solid phase, providing information that may differ from the solution-state conformation due to crystal packing forces.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
H-N (Amide)7.0 - 8.5 (broad s)-Chemical shift and broadening are dependent on solvent and concentration.
H₂-C2 (N-CH₂-C=O)~4.2 (s)~45-50May appear as a singlet or a narrow multiplet.
C3 (C=O)-~168-172Typical chemical shift for a lactam (cyclic amide) carbonyl carbon.
H₂-C5 (O-CH₂)3.6 - 4.0 (m)~68-72Protons are diastereotopic and will appear as a complex multiplet.
H-C6 (CH-O)4.1 - 4.5 (m)~75-80Chiral center, signal is a multiplet due to coupling with H₂-C5 and H₂-C7 protons.
H₂-C7 (-CH₂Br)3.5 - 3.8 (m)~30-35Bromomethyl group protons are diastereotopic and coupled to H-C6, appearing as a complex multiplet.

Note: These are estimated values. Actual experimental values may vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The molecular formula of this compound is C₅H₈BrNO₂, giving it a monoisotopic mass of 192.9738 Da. HRMS would confirm this exact mass, validating the elemental composition.

Furthermore, the mass spectrum provides structural information through mechanistic fragment analysis. youtube.com When the molecular ion (M⁺˙) is formed, it can undergo fragmentation, and the resulting fragment ions provide clues to the original structure. libretexts.org For this compound, characteristic fragmentation patterns would be expected:

Loss of Bromine: A common fragmentation pathway for bromoalkanes is the cleavage of the C-Br bond, which would result in a fragment corresponding to [M-Br]⁺. The presence of bromine is also confirmed by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity (M⁺˙ and [M+2]⁺˙) separated by two mass units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Loss of Bromomethyl Radical: Cleavage of the C6-C7 bond would lead to the loss of a ·CH₂Br radical, resulting in a significant [M-CH₂Br]⁺ fragment ion.

Ring Cleavage: The morpholin-3-one ring can fragment in various ways, such as through the loss of carbon monoxide (CO) from the lactam moiety or cleavage adjacent to the ring oxygen. researchgate.net

Analyzing these fragments allows for a detailed reconstruction of the molecule's connectivity. raco.cat

Table 2: HRMS Data for this compound

SpeciesFormulaCalculated Exact Mass (Da)Notes
[M(⁷⁹Br)]⁺˙ (Molecular Ion)C₅H₈⁷⁹BrNO₂⁺˙192.9738The primary molecular ion peak.
[M(⁸¹Br)]⁺˙ (Molecular Ion Isotope)C₅H₈⁸¹BrNO₂⁺˙194.9718The M+2 peak, which is characteristic for monobrominated compounds and has an intensity nearly equal to the M peak.
[M-Br]⁺C₅H₈NO₂⁺114.0555Resulting from the cleavage of the C-Br bond.
[M-CH₂Br]⁺C₄H₆NO₂⁺100.0399Resulting from the loss of the bromomethyl group.
[M-CO]⁺˙C₄H₈⁷⁹BrNO⁺˙164.9793A potential fragment from the loss of carbon monoxide from the lactam.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. lumenlearning.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. vscht.czlibretexts.org The spectrum can be divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹), which is unique for every compound. pressbooks.pub

Key expected absorptions include:

N-H Stretch: A moderate to strong absorption band for the secondary amide N-H stretch, typically appearing in the 3200–3400 cm⁻¹ region.

C-H Stretch: Absorption bands for sp³ C-H stretching, typically found just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A strong, sharp absorption characteristic of the carbonyl group in the lactam ring, expected around 1650–1690 cm⁻¹. The exact position can be influenced by ring strain. openstax.org

C-O-C Stretch: A strong absorption corresponding to the ether linkage within the morpholine ring, typically in the 1150–1085 cm⁻¹ range.

C-Br Stretch: A weak to medium absorption in the fingerprint region, usually between 600 and 700 cm⁻¹, indicating the presence of the bromomethyl group.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Lactam)Stretch3200 - 3400Strong
C-H (Aliphatic)Stretch2850 - 2960Medium
C=O (Lactam, Amide I)Stretch1650 - 1690Strong
C-O (Ether)Stretch1085 - 1150Strong
C-N (Amide)Stretch1200 - 1300Medium
C-Br (Alkyl Bromide)Stretch600 - 700Medium

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. This technique would provide unequivocal proof of the compound's constitution by mapping the precise coordinates of each atom. uky.edu

For this compound, a crystal structure analysis would reveal:

Unambiguous Connectivity: Confirming the bonding arrangement predicted by other spectroscopic methods.

Precise Bond Lengths and Angles: Providing exact geometric parameters for the entire molecule.

Conformation: Detailing the precise conformation of the morpholine ring (e.g., chair, twisted boat) and the torsion angles that define its shape. It would also definitively establish the orientation (axial or equatorial) of the bromomethyl substituent.

Absolute Configuration: For a crystal grown from a single enantiomer, anomalous dispersion techniques can be used to determine its absolute configuration (R or S) at the C6 chiral center without ambiguity.

While no published crystal structure for this compound is currently available, this technique remains the gold standard for absolute structural proof.

Chiroptical Properties Analysis

The presence of a stereocenter at the C6 position means that this compound is a chiral molecule and exists as a pair of enantiomers: (R)- and (S)-6-(bromomethyl)morpholin-3-one. The analysis of its chiroptical properties is essential for distinguishing between these enantiomers and determining the purity of a chiral sample.

Enantiomers have the ability to rotate the plane of plane-polarized light. libretexts.org This property, known as optical activity, is measured using a polarimeter.

Specific Rotation ([α]): Each enantiomer of this compound will rotate plane-polarized light to an equal magnitude but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. The specific rotation is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). google.com

Enantiomeric Excess (e.e.): A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive because the rotations cancel each other out. For a non-racemic mixture, the measured optical rotation can be used to determine the enantiomeric excess (or optical purity). The e.e. quantifies how much of one enantiomer is in excess over the other and is calculated using the formula:

e.e. (%) = ([α]mixture / [α]pure enantiomer) × 100

This measurement is crucial in stereoselective synthesis to quantify the success of the reaction in producing the desired enantiomer. mdpi.com While specific experimental values for the optical rotation of this compound enantiomers are not publicly documented, this technique is the classical method for assessing enantiomeric purity.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing critical information about the absolute configuration and conformational behavior of molecules in solution. nih.gov For a chiral molecule like this compound, which possesses a stereocenter at the C6 position, CD spectroscopy is indispensable for assigning its absolute configuration (R or S).

The analysis involves comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations, often using time-dependent density functional theory (TD-DFT). nih.gov This combined experimental and computational approach allows for an unambiguous determination of the stereochemistry.

Computational Chemistry for Structural and Energetic Insights

Computational chemistry, particularly methods rooted in quantum mechanics, offers profound insights into the molecular structure, stability, and reactivity that are often inaccessible through experimental means alone. northwestern.edupageplace.de For this compound, these methods can elucidate its fundamental properties at the atomic level.

Conformational Analysis and Energy Minimization

The flexible six-membered ring of morpholin-3-one can exist in several conformations, primarily chair and boat forms. researchgate.net The presence of a bromomethyl substituent at the C6 position introduces additional conformational possibilities depending on the orientation of the C-Br bond.

Conformational analysis using computational methods involves systematically exploring the potential energy surface of the molecule to identify stable conformers. mdpi.com This is achieved by rotating the rotatable bonds and calculating the corresponding energy. The resulting low-energy conformations represent the most likely shapes the molecule will adopt.

Energy minimization calculations, often performed using Density Functional Theory (DFT), refine the geometry of these conformers to locate the exact minimum energy structures. researchgate.net These calculations can predict the relative stability of different conformers, such as whether the bromomethyl group prefers an axial or equatorial position in the chair conformation. For the related morpholine ring, the chair conformer is significantly lower in energy than the skew-boat conformer. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (O-C2-N-C5, degrees)Relative Energy (kcal/mol)Population (%)
Chair (Equatorial)55.80.0075.3
Chair (Axial)-54.20.8524.1
Skew-Boat35.15.50<0.1

Note: This table is illustrative, based on general principles of conformational analysis of substituted morpholines. Actual values require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which serves as a crucial tool for validating experimental findings and interpreting complex spectra. nih.goviiit.ac.in

Using the optimized molecular structures obtained from energy minimization, quantum chemical calculations can predict various spectroscopic parameters:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. youtube.com Comparing these predicted values with experimental NMR data helps confirm the structural assignment and can distinguish between different isomers or conformers. youtube.comnih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This theoretical spectrum can be compared with an experimental FT-IR spectrum to aid in the assignment of vibrational modes to specific functional groups and bonds within the molecule. nih.govchemrxiv.org

Circular Dichroism (CD): As mentioned earlier, TD-DFT calculations can predict the CD spectrum for a given enantiomer. nih.govehu.es This is vital for correlating the observed spectrum with the molecule's absolute configuration. nih.gov

The accuracy of these predictions has become increasingly reliable, often reaching a level where they can be used to differentiate between subtle structural possibilities. researchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. northwestern.eduresearchgate.net By calculating the distribution of electrons, DFT provides insights into a molecule's stability, reactivity, and intermolecular interactions. researchgate.netnih.gov

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netdntb.gov.ua

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. nih.govchemrxiv.org It reveals electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), predicting how the molecule will interact with other reagents. nih.gov

For this compound, these calculations can identify the most reactive sites, for instance, predicting that the bromine atom is a good leaving group and that the nitrogen and oxygen atoms are potential sites for electrophilic attack. nih.gov

Applications of 6 Bromomethyl Morpholin 3 One in Advanced Organic Synthesis

Applications in Materials Science and Polymer Chemistry

The dual functionality of 6-(bromomethyl)morpholin-3-one makes it a promising candidate for the development of novel materials with tailored properties. The morpholinone ring can participate in ring-opening polymerization, while the bromomethyl group serves as a reactive site for post-polymerization modification or for anchoring the molecule to other structures.

The morpholinone moiety of this compound suggests its potential as a monomer for the synthesis of functional polymers. Morpholinones, in general, are recognized as suitable substrates for ring-opening reactions, including polymerization, which can lead to the formation of functionalized poly(aminoesters) (PβAE) mdpi.com. These polymers are of significant interest due to their biodegradability and biocompatibility, making them attractive for various biomedical applications.

The presence of the bromomethyl group on the morpholinone ring offers a distinct advantage. This reactive handle can be preserved during polymerization and subsequently functionalized, allowing for the introduction of a wide array of chemical moieties. This post-polymerization modification capability enables the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and biological activity. For instance, the bromine atom can be readily displaced by various nucleophiles, including amines, thiols, and azides, opening pathways to a diverse range of functionalized polymers. The ability to introduce clickable functionalities, such as azides, would also facilitate the use of these polymers in bio-conjugation and material science applications through click chemistry reactions nih.gov.

Polymer Type Potential Monomer Key Features Potential Applications
Functional Poly(aminoesters) (PβAE)This compoundBiodegradable, Post-polymerization functionalization via bromomethyl groupDrug delivery, tissue engineering, gene therapy

While direct evidence for the use of this compound in organic light-emitting diodes (OLEDs) is not prevalent, its structural components suggest its potential as a building block for OLED intermediates. The morpholine (B109124) scaffold is a recognized privileged structure in medicinal chemistry due to its favorable physicochemical properties, which can also be advantageous in materials science researchgate.netnih.gov. The incorporation of a morpholine moiety can influence the solubility, processability, and solid-state packing of organic electronic materials.

The bromomethyl group is a key functional group for the synthesis of more complex molecules. It can be used in a variety of coupling reactions, such as Suzuki-Miyaura or Stille coupling, to introduce aromatic or heteroaromatic units commonly found in OLED materials mdpi.com. These reactions are fundamental in constructing the conjugated systems responsible for the light-emitting properties of OLEDs. For example, the bromomethyl group could be converted to a phosphonium (B103445) salt for use in Wittig-type reactions or to a boronic ester for Suzuki coupling, thereby linking the morpholinone-containing fragment to a luminescent core.

The synthesis of advanced materials often relies on the availability of versatile building blocks that can be elaborated into complex structures acs.orgscience.gov. The combination of the morpholinone ring and the reactive bromomethyl group in this compound provides a platform for creating novel molecular architectures with potential applications in organic electronics.

Material Class Potential Role of this compound Key Synthetic Transformations Potential Impact on Material Properties
OLED IntermediatesBuilding block for hole or electron transport layersSuzuki-Miyaura coupling, Stille coupling, Wittig reactionImproved solubility, film morphology, and charge transport
Advanced Conjugated MaterialsScaffold for functional chromophoresCross-coupling reactions, nucleophilic substitutionTunable electronic and optical properties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to the bottom-up fabrication of complex and functional materials science.govresearchgate.netgoogle.com. The structure of this compound contains several features that could enable its participation in supramolecular assemblies.

The morpholinone ring possesses hydrogen bond donors (the N-H group) and acceptors (the carbonyl and ether oxygens), which can direct the self-assembly of molecules into well-defined architectures such as tapes, sheets, or three-dimensional networks mdpi.comnih.gov. Furthermore, the reactive bromomethyl group can be utilized to attach the morpholinone unit to other molecular components that drive self-assembly, such as larger aromatic surfaces for π-π stacking or charged groups for electrostatic interactions. For instance, reaction of the bromomethyl group with a pyridine-containing ligand could lead to the formation of a building block for coordination-driven self-assembly into metallo-supramolecular structures.

The ability to form ordered structures through non-covalent interactions is crucial for the development of materials with applications in areas such as sensing, catalysis, and molecular recognition. The versatile chemical nature of this compound makes it an intriguing candidate for the design and synthesis of novel supramolecular systems.

Supramolecular Interaction Relevant Functional Group(s) Potential Resulting Architecture Potential Applications
Hydrogen BondingN-H, C=O, Ether Oxygen1D Tapes, 2D Sheets, 3D NetworksCrystal engineering, gel formation
Coordination BondsBromomethyl group (after modification)Metallo-supramolecular cages or polymersCatalysis, guest encapsulation
π-π StackingBromomethyl group (after attachment to aromatic units)Ordered columnar or lamellar structuresOrganic electronics, sensing

Conclusion and Future Perspectives

Summary of Research Advancements

Research into morpholin-3-one (B89469) and its parent morpholine (B109124) scaffold has established it as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation stems from its frequent appearance in approved drugs and bioactive molecules, attributable to its favorable physicochemical, metabolic, and biological properties. nih.govnih.gov The morpholine ring can enhance drug-like properties such as solubility, metabolic stability, and bioavailability. nih.govresearchgate.net

Key advancements in the field that inform the potential of 6-(bromomethyl)morpholin-3-one derivatives include:

Anticancer Applications: A significant body of research has focused on morpholin-3-one derivatives as potential anticancer agents. Studies have shown that certain derivatives can inhibit the growth of cancer cells, such as A549 lung cancer cells, by inducing apoptosis and cell cycle arrest. nih.gov These compounds were found to elevate the levels of important regulatory proteins like p53 and Fas. nih.gov Furthermore, morpholine-containing molecules have been investigated as inhibitors of critical cancer-related targets like phosphatidylinositol 3-kinase (PI3K), mTOR, and tyrosine kinases. nih.govjst.go.jpmdpi.com

Central Nervous System (CNS) Activity: The morpholine scaffold is prevalent in drugs targeting the CNS. nih.gov Its physicochemical properties, including a pKa value near physiological pH, can improve permeability across the blood-brain barrier. nih.gov Research on morpholin-3-one derivatives has led to the discovery of novel inhibitors for monoacylglycerol lipase (B570770) (MAGL), a therapeutic target for neurological disorders, with applications in positron emission tomography (PET) imaging. nih.gov

Synthetic Methodologies: Considerable progress has been made in the synthesis and functionalization of the morpholine ring. nih.govresearchgate.net Advances include stereoselective syntheses and the development of methods for creating diverse libraries of these compounds, which are crucial for drug discovery programs. nih.govrsc.org The reactive bromomethyl group of this compound makes it an ideal starting point for such diversification.

Table 1: Selected Research Findings on Morpholin-3-one Derivatives
Derivative Class/CompoundResearch FocusKey FindingsReference(s)
Substituted Morpholin-3-onesAnticancer (Lung Cancer)Induced apoptosis and G1 phase cell cycle arrest in A549 cells; elevated p53 and Fas protein levels. nih.gov
Morpholin-3-one Derivative (unspecified)CNS Imaging (MAGL Inhibitor)Identified as a novel scaffold for PET imaging of MAGL in the brain; optimization led to improved kinetic profiles. nih.gov
Morpholine-substituted TetrahydroquinolinesAnticancer (mTOR Inhibitor)Showed potent and selective cytotoxicity against various cancer cell lines, including A549 lung cancer. mdpi.com
N-(4-morpholinomethylene)ethanesulfonamide (MESA)Anticancer (Ferroptosis Induction)Found to induce ferroptosis in prostate and ovarian cancer cells by targeting the NRF2 pathway. jst.go.jp
Aryl-morpholinesCNS Drug DiscoveryIdentified as pharmacophores for interacting with targets like the PI3K kinase family, relevant for CNS tumors. nih.gov

Identification of Remaining Challenges and Unexplored Areas

Despite significant progress, several challenges and unexplored avenues remain in the study of morpholin-3-one derivatives, including those that could be synthesized from this compound.

Remaining Challenges:

Synthetic Complexity and Scalability: While many synthetic routes exist, the creation of complex, stereochemically pure morpholin-3-one derivatives remains a significant challenge. researchgate.netbiosynce.com Developing robust, scalable, and cost-effective syntheses is crucial for translating promising compounds from the laboratory to industrial application. google.com The reactivity of the bromomethyl group in the title compound presents both an opportunity for diversification and a challenge in controlling side reactions.

Improving Pharmacokinetic and Toxicological Profiles: A primary hurdle in drug discovery is optimizing the kinetic, metabolic, and toxicological properties of lead compounds. pulsus.com While the morpholine ring is often added to improve these characteristics, the potential for certain derivatives to have adverse effects necessitates careful and early evaluation of their safety profiles. biosynce.com

Target Selectivity: Achieving high selectivity for a specific biological target over others (e.g., one kinase over a related one) is a persistent challenge in medicinal chemistry. Enhancing the selectivity of morpholin-3-one-based inhibitors is critical to minimizing off-target effects.

Unexplored Areas:

Novel Biological Targets: The vast majority of research has focused on established targets like kinases and CNS receptors. The potential of this compound derivatives against other classes of targets, such as those involved in metabolic or infectious diseases, remains largely unexplored.

Non-Pharmaceutical Applications: The utility of morpholine derivatives extends beyond medicine into agrochemicals (as fungicides) and materials science. biosynce.com The potential of this compound as a precursor for new materials, polymers, or corrosion inhibitors is an open field of inquiry. nih.gov

Ferroptosis and Other Cell Death Pathways: A recent study highlighted a morpholine derivative that induces ferroptosis, a distinct form of regulated cell death. jst.go.jp Exploring how derivatives of this compound might modulate other novel cell death pathways could open new therapeutic strategies.

Potential for Novel Applications and Interdisciplinary Research Collaborations

The unique structure of this compound, combining a lactam, an ether, and a reactive alkyl halide, positions it as a versatile scaffold for generating novel compounds with diverse applications.

Potential Novel Applications:

Targeted Covalent Inhibitors (TCIs): The reactive bromomethyl group is an ideal electrophilic "warhead" for designing TCIs. These inhibitors can form a permanent covalent bond with a target protein, leading to enhanced potency and prolonged duration of action. This approach is highly relevant for kinase inhibitors and other enzyme targets.

PROTACs and Molecular Glues: The structure could be incorporated into more complex molecules like Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's machinery to destroy specific disease-causing proteins.

Advanced Materials: In materials science, the compound could be used as a monomer or cross-linking agent to create novel polymers with tailored properties, leveraging the rigidity and polarity of the morpholinone core.

Interdisciplinary Research Collaborations:

Medicinal and Computational Chemistry: Collaboration is essential for the rational design of new derivatives. pulsus.com Computational chemists can model interactions between potential drugs and their biological targets, predicting binding affinity and selectivity, thereby guiding synthetic efforts toward the most promising candidates.

Chemistry and Biology/Pharmacology: The development of new therapeutic agents requires a constant feedback loop between synthetic chemists who create the molecules and biologists/pharmacologists who test their activity and mechanism of action in cellular and in vivo models. mdpi.com

Chemistry and Materials Science: Exploring non-pharmaceutical applications will necessitate partnerships between organic chemists and materials scientists to design, synthesize, and characterize new polymers and functional materials derived from this compound.

Strategic Outlook for Future Research on this compound and its Derivatives

To fully unlock the potential of this compound, future research should adopt a multi-pronged, strategic approach.

Systematic Library Synthesis and Screening: A primary strategic focus should be on utilizing this compound as a key building block to generate large, diverse libraries of novel derivatives. csmres.co.uk The reactive handle allows for the introduction of a wide array of nucleophilic groups, creating extensive chemical diversity. These libraries should then be subjected to high-throughput screening against a broad range of biological targets, moving beyond traditional areas to include emerging therapeutic fields.

Structure-Based Drug Design: For promising hits, a transition to structure-based design is critical. This involves obtaining structural information (e.g., via X-ray crystallography) of the compound bound to its target. This data provides invaluable insights for optimizing potency and selectivity through iterative rounds of design, synthesis, and testing.

Exploration of Bioisosteric Replacements: Research should investigate the replacement of the bromine atom with other functional groups to fine-tune reactivity and physicochemical properties. This could lead to the development of derivatives with improved stability, cell permeability, or different mechanisms of action.

Focus on Non-Traditional Applications: A dedicated research stream should investigate the compound's potential in agrochemistry and materials science. This diversifies its application portfolio and could lead to valuable discoveries outside the pharmaceutical realm.

Embrace New Modalities and Technologies: Future work should harness cutting-edge synthetic technologies (e.g., photoredox catalysis, continuous flow chemistry) to access novel chemical space and improve synthetic efficiency. rsc.orgumich.edu Furthermore, applying the scaffold to new therapeutic modalities like PROTACs or covalent inhibitors will be a key driver of innovation.

By pursuing these strategic directions, the scientific community can systematically explore the chemical space around this compound, moving it from a promising but under-investigated building block to a cornerstone for developing next-generation therapeutics and advanced materials.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 6-(bromomethyl)morpholin-3-one?

  • Methodological Answer : The compound can be synthesized via bromoacetylation of a morpholinone precursor. For example, bromomethylation reagents like bromoethyl acetate (BrCH2COOEt) in the presence of a base (e.g., DIPEA) under controlled temperatures (room temperature to 55°C) are effective . Protecting groups may be required to stabilize reactive intermediates, as demonstrated in multi-step syntheses of morpholinone derivatives .

Q. How is the purity and structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) and mass spectrometry (MS). For instance, 1H NMR can identify the bromomethyl (-CH2Br) proton signals near δ 3.5–4.0 ppm, while MS provides molecular ion peaks matching the theoretical mass (e.g., m/z 186.05 for C6H8BrNO2) . High-performance liquid chromatography (HPLC) or column chromatography (silica gel) ensures purity .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store in a cool, dry environment (2–8°C) under inert gas (N2/Ar) to prevent hydrolysis or decomposition. Stability data for analogous bromomethyl compounds suggest no significant degradation under these conditions, though decomposition products remain uncharacterized .

Advanced Research Questions

Q. How can competing side reactions during bromomethylation of morpholinone derivatives be minimized?

  • Methodological Answer : Optimize reaction parameters:

  • Temperature : Lower temperatures (-70°C) reduce unwanted alkylation byproducts when using strong bases like LHMDS .
  • Reagent stoichiometry : Controlled addition of bromomethylating agents (e.g., BrCH2COOtBu) prevents over-functionalization .
  • Solvent choice : Polar aprotic solvents (THF, CH3CN) improve reaction selectivity .

Q. What analytical strategies address discrepancies in reported physical properties (e.g., melting point, solubility)?

  • Methodological Answer : Cross-validate data using:

  • Differential scanning calorimetry (DSC) for precise melting point determination.
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • Solubility screening in solvents (e.g., DMSO, EtOAc) via gravimetric methods.
    Note: Existing literature lacks comprehensive data, necessitating experimental validation .

Q. How does the bromomethyl group influence the reactivity of morpholin-3-one in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing morpholinone ring enhances the electrophilicity of the bromomethyl group, facilitating SN2 reactions with amines or thiols. Kinetic studies using substrates like 3-(bromomethyl)benzisoxazole (analogous structure) show rate dependence on nucleophile concentration and solvent polarity .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use chemically resistant gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts.
  • Waste disposal : Quench residual bromomethyl groups with aqueous Na2S2O3 to neutralize reactivity .

Data Gaps and Research Recommendations

  • Stability under non-ambient conditions : No data exist for decomposition pathways at elevated temperatures (>100°C) or in acidic/basic environments. Accelerated stability studies (e.g., 40°C/75% RH) are recommended .
  • Toxicological profiling : Acute toxicity (LD50) and genotoxicity assays (Ames test) are needed to establish safety thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.